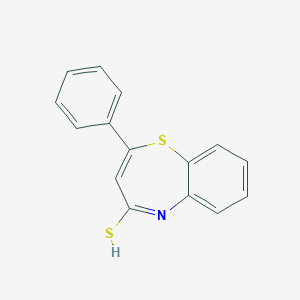

2-phenyl-1,5-benzothiazepine-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NS2 |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-phenyl-5H-1,5-benzothiazepine-4-thione |

InChI |

InChI=1S/C15H11NS2/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |

InChI Key |

TXZDWZXRCBKQAM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C3S2 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3S2)S |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Benzothiazepine Derivatives and Analogs

General Approaches to the 1,5-Benzothiazepine (B1259763) Skeleton

The fundamental architecture of the 1,5-benzothiazepine molecule is a seven-membered ring containing a nitrogen and a sulfur atom, fused to a benzene (B151609) ring. The construction of this skeleton is a primary focus in heterocyclic chemistry. A predominant and widely adopted method for this synthesis involves the cyclocondensation reaction between a bifunctional starting material, 2-aminothiophenol (B119425), and a suitable three-carbon synthon. researchgate.netnih.gov

Cyclic Condensation of 2-Aminothiophenols with α,β-Unsaturated Carbonyl Compounds

The most versatile and frequently employed strategy for synthesizing the 1,5-benzothiazepine core is the reaction between 2-aminothiophenols and α,β-unsaturated carbonyl compounds. researchgate.netnih.govcbijournal.com This reaction proceeds via a two-step sequence. The first step is a conjugate addition, specifically a thia-Michael addition, where the nucleophilic thiol group (-SH) of 2-aminothiophenol attacks the β-carbon of the unsaturated carbonyl system. researchgate.net This is followed by an intramolecular cyclization, where the amino group (-NH2) condenses with the carbonyl group, eliminating a molecule of water and forming the seven-membered dihydro-1,5-benzothiazepine ring. researchgate.net Various acidic or basic catalysts can be used to facilitate this reaction. nih.gov

Among the various α,β-unsaturated carbonyl compounds, chalcones (1,3-diaryl-2-propen-1-ones) are the most prominent and effective precursors for the synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines. researchgate.netscholarscentral.comnih.gov The reaction of a chalcone (B49325) with 2-aminothiophenol provides a direct and efficient pathway to the benzothiazepine (B8601423) scaffold. researchgate.netprimescholars.com The general structure of chalcones, with two aromatic rings flanking the propenone core, allows for the introduction of diverse substituents at the 2- and 4-positions of the resulting benzothiazepine ring system. This versatility makes chalcones indispensable building blocks in the synthesis of large libraries of these heterocyclic compounds. nih.govnih.gov

The true power of using chalcones as precursors lies in the ability to introduce a vast array of substituents, leading to extensive structural diversity in the final 1,5-benzothiazepine products. By starting with variously substituted benzaldehydes and acetophenones, a wide range of chalcones can be prepared. nih.govresearchgate.net These substituted chalcones, when reacted with 2-aminothiophenol, yield 1,5-benzothiazepine derivatives with different electronic and steric properties. nih.gov For instance, the presence of halogenated phenyl groups at the second position of the benzothiazepine ring has been noted to significantly influence biological activity. nih.govnih.gov This modularity is crucial for developing structure-activity relationships and optimizing the pharmacological profiles of new chemical entities. nih.gov The reaction of 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propenone with a substituted 2-aminobenzenethiol is a documented example of this approach. researchgate.net

Modern and Green Synthetic Methodologies for 1,5-Benzothiazepines

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for 1,5-benzothiazepine synthesis. asianpubs.org These modern approaches aim to minimize the use of hazardous solvents and expensive catalysts, reduce reaction times, and simplify workup procedures. asianpubs.orgscispace.commdpi.com

Polyethylene (B3416737) Glycol (PEG-400) Mediated Synthesis

A significant advancement in the green synthesis of 1,5-benzothiazepines is the use of polyethylene glycol (PEG-400) as a reaction medium and promoter. cbijournal.comscispace.com PEG-400 is an attractive alternative to conventional volatile organic solvents because it is non-toxic, non-flammable, inexpensive, thermally stable, and recyclable. researchgate.netscispace.combohrium.com

In a typical procedure, a chalcone and 2-aminothiophenol are mixed in PEG-400 and heated. cbijournal.comresearchgate.net The reaction proceeds efficiently, often in a one-pot manner, to yield the desired 1,5-benzothiazepine. cbijournal.com The rate enhancement observed in PEG-400 is attributed to its ability to dissolve both hydrophilic and hydrophobic reactants, creating a concentrated, homogenous reaction mass. cbijournal.com Furthermore, it is proposed that PEG-400 actively participates in the reaction by forming intermolecular hydrogen bonds. The terminal hydroxyl groups of PEG-400 may hydrogen-bond with the carbonyl oxygen of the chalcone, increasing its electrophilicity. cbijournal.com Simultaneously, the ether oxygens within the PEG-400 chain may hydrogen-bond with the hydrogen of the thiol group in 2-aminothiophenol, enhancing its nucleophilicity and accelerating the initial Michael addition. cbijournal.com

Combining PEG-400 with ultrasound irradiation has been shown to further improve reaction efficiency, leading to excellent product yields in shorter timeframes. scispace.combohrium.com A key advantage of this methodology is the ease of product isolation and the ability to recycle the PEG-400 for subsequent reactions with minimal loss of efficiency. cbijournal.comnih.govscispace.com

The table below summarizes the synthesis of various 1,5-benzothiazepine derivatives using PEG-400, highlighting the efficiency of this green methodology.

| Entry | R | R' | Time (min) | Yield (%) | Reference |

| 1 | H | H | 40 | 90 | bohrium.com |

| 2 | H | 4-Cl | 45 | 92 | bohrium.com |

| 3 | H | 4-OCH3 | 35 | 93 | bohrium.com |

| 4 | H | 4-NO2 | 50 | 88 | bohrium.com |

| 5 | 4-Cl | H | 45 | 91 | bohrium.com |

| 6 | 4-Cl | 4-Cl | 50 | 90 | bohrium.com |

| 7 | 4-Cl | 4-OCH3 | 40 | 93 | bohrium.com |

| 8 | 4-OCH3 | H | 40 | 92 | bohrium.com |

Table 1: Synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines via condensation of substituted chalcones and 2-aminothiophenol in PEG-400 under ultrasound irradiation.

Catalytic Systems in 1,5-Benzothiazepine Formation

The cyclocondensation reaction to form the 1,5-benzothiazepine ring is often facilitated by a catalyst to improve reaction rates and yields. A variety of catalytic systems, ranging from traditional acids to modern green alternatives, have been developed.

Traditional acid catalysis remains a common method for promoting 1,5-benzothiazepine synthesis. Both Brønsted and Lewis acids are effective in activating the carbonyl group of the chalcone, thereby facilitating the initial nucleophilic attack by the thiol group of 2-aminothiophenol.

Brønsted Acids: Simple Brønsted acids like glacial acetic acid are frequently used as catalysts, often in conjunction with microwave irradiation to accelerate the reaction. nih.gov Research has also demonstrated the use of hexafluoro-2-propanol as a highly effective medium that promotes the reaction under neutral conditions at room temperature, yielding products in up to 98% yield. rsc.org

Lewis Acids: Various Lewis acids have been explored to catalyze this reaction. For instance, ytterbium triflate (Yb(OTf)₃) has been used as a Lewis acid catalyst in these syntheses. rsc.org Silica gel can also act as an effective catalyst, promoting the reaction between aryl chalcones and 2-aminothiophenol, particularly under solvent-free microwave conditions. nih.gov

Table 1: Examples of Brønsted and Lewis Acid Catalyzed Synthesis of 1,5-Benzothiazepines

| Catalyst | Reaction Conditions | Key Findings | Yield | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Microwave irradiation, Methanol | Rapid and efficient synthesis. | 75-90% | nih.gov |

| Hexafluoro-2-propanol (HFIP) | Room temperature | Acts as an efficient medium promoting cyclization under essentially neutral conditions. | Up to 98% | rsc.org |

| Silica Gel / Zinc Acetate (B1210297) | Solvent-free, Microwave | Clean reaction with high yields and short reaction times. | 60-88% | nih.gov |

In a move towards greener and more sustainable chemistry, heterogeneous catalysts have been successfully employed. These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced environmental impact.

One notable example is the use of bleaching earth clay (pH 12.5). This material, with its large surface area and particle size of around 5 µm, serves as an efficient heterogeneous catalyst for base-catalyzed reactions. nih.gov In one study, bleaching earth clay was used in polyethylene glycol-400 (PEG-400) to mediate the cyclization of chalcones with 2-amino-4-methylbenzenethiol (B1340713) at 60 °C, achieving yields of over 95% in less than an hour. nih.gov Another example includes the use of H-ferrierite zeolite under solvent-free conditions.

Table 2: Heterogeneous Catalysts in 1,5-Benzothiazepine Synthesis

| Catalyst | Reaction Medium | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bleaching Earth Clay | PEG-400 | 60 °C | >95% | nih.gov |

| H-ferrierite zeolite | Solvent-free | Not specified | Good yield | nih.gov |

Ionic liquids (ILs) have emerged as environmentally benign reaction media due to their low volatility, thermal stability, and recyclability. Several studies have reported the synthesis of 1,5-benzothiazepines in various ionic liquids. For example, the reaction has been performed in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) with excellent yields. nih.gov In some protocols, the ionic liquid acts as both the solvent and the catalyst.

In other work, a dual system using the recyclable heterogeneous catalyst Amberlyst-15® in an ionic liquid medium like 1-butyl-3-methylimidazolium trifluoroacetate (B77799) ([BMIM]TFA) was shown to be highly efficient. nih.gov The choice of ionic liquid can be critical; one study found that using 1-octyl-3-methyl imidazolium (B1220033) thiocyanate (B1210189) ([omim]SCN) successfully yielded 1,5-benzothiazepines, whereas using 1-octyl-3-methyl imidazolium chloride ([omim]Cl) only resulted in the intermediate Michael adduct without cyclization. rsc.org

Solvent-free, or solid-phase, synthesis offers a green alternative by reducing or eliminating the use of volatile organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, and may be assisted by microwave or ultrasound energy.

Non-conventional energy sources like microwave irradiation and ultrasound have been widely adopted to accelerate organic reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes while often improving product yields. The synthesis of 2,4-disubstituted-1,5-benzothiazepines has been achieved by reacting 2-aminothiophenol with chalcones using a catalytic amount of zinc acetate under microwave irradiation for just 2–3 minutes, affording yields between 60-88%. nih.gov Another green approach utilizes glycerol (B35011) as a biodegradable reaction medium under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative method for energy input. The synthesis of steroidal 1,5-benzothiazepine derivatives was accomplished by reacting α,β-unsaturated ketones with 2-aminothiophenol under ultrasonic irradiation at 45–50°C. This method offers short reaction times, high yields, and simple work-up procedures. nih.gov

Strategies for Functionalization at the 4-Position of 1,5-Benzothiazepines

The 1,5-benzothiazepine scaffold can be functionalized at various positions to modulate its properties. The 4-position is of particular interest. The common precursor, 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, possesses a ketone (or more accurately, a cyclic enamine/lactam) functionality at this position, which serves as a key handle for further chemical transformations.

Synthetic Routes Leading to Thiol Functionality

The conversion of the carbonyl group at the C4-position of 2-phenyl-1,5-benzothiazepin-4(5H)-one into a thiol (or thione) group is a key step to obtain 2-phenyl-1,5-benzothiazepine-4-thiol. This transformation introduces a thione group, which exists in tautomeric equilibrium with the desired thiol form.

While literature describing the direct thionation of this specific benzothiazepinone is not abundant, the conversion of ketones, lactones, and lactams to their corresponding thio-analogs is a well-established transformation in organic synthesis. The most common reagents used for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Lawesson's Reagent: This reagent is often preferred over P₄S₁₀ for thionating carbonyl compounds, including esters and lactams, due to its better solubility in organic solvents and generally higher yields. google.com Its effectiveness in mediating chemoselective thionation-cyclization of functionalized enamides to form thiazoles highlights its utility for substrates containing both nitrogen and sulfur. researchgate.net Given that the 1,5-benzothiazepin-4-one structure contains an enamide-like system, Lawesson's reagent is a highly plausible and effective choice for this transformation. The reaction would typically be carried out by heating the benzothiazepinone with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or xylene.

The resulting product, 2-phenyl-1,5-benzothiazepine-4-thione, is expected to exist in equilibrium with its tautomer, 2-phenyl-1,5-benzothiazepine-4-thiol , which is the named target compound.

Incorporation of Specific Substituents at Position 2 (e.g., Phenyl Group)

The primary and most widely employed strategy for introducing a phenyl substituent at the second position of the 1,5-benzothiazepine nucleus involves a two-step, one-pot condensation reaction. This method utilizes readily available precursors: a phenyl-substituted α,β-unsaturated ketone (commonly a chalcone) and a 2-aminothiophenol.

The reaction proceeds through an initial thia-Michael addition of the thiol group from 2-aminothiophenol to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and subsequent dehydration to form the seven-membered benzothiazepine ring. This process typically yields a 2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one intermediate. researchgate.netsigmaaldrich.comnih.gov

Various catalysts and reaction conditions have been developed to optimize this cyclocondensation, including the use of green solvents and Lewis acids to enhance reaction rates and yields. researchgate.netnih.gov

Table 1: Catalysts and Conditions for the Synthesis of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Derivatives

| Precursor 1 | Precursor 2 | Catalyst / Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl Chalcone | 2-Aminothiophenol | Polyethylene glycol-400 (PEG-400) / Bleaching Clay | 60 °C | >95% | nih.gov |

| Phenyl Chalcone | 2-Aminothiophenol | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Ultrasonic Irradiation | Good to Excellent | researchgate.net |

| Phenyl Chalcone | 2-Aminothiophenol | Hexafluoro-2-propanol (HFIP) | Room Temperature | Up to 98% | rsc.org |

| Phenyl Chalcone | 2-Aminothiophenol | Ionic Liquid ([omim]SCN) | Catalyst-free | - | researchgate.net |

To arrive at the target compound, 2-phenyl-1,5-benzothiazepine-4-thiol, the 4-oxo group of the synthesized precursor must be converted into a thiol group. This is achieved through thionation. The resulting molecule typically exists in its more stable thione tautomer, 2-phenyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione.

The most common and effective method for this transformation is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org This reagent is known for its mild and efficient conversion of carbonyls, including ketones and lactams, into their corresponding thiocarbonyls. organic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, which then rearranges to form the stable P=O bond, driving the reaction to completion. organic-chemistry.org Alternative reagents for this thionation include Phosphorus Pentasulfide (P₄S₁₀), often used in combination with hexamethyldisiloxane (B120664) (HMDO). audreyli.com

Table 2: General Conditions for Thionation of Ketones to Thioketones

| Carbonyl Precursor | Thionating Agent | Solvent | General Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ketone (e.g., Benzothiazepin-4-one) | Lawesson's Reagent | Toluene or Xylene | Reflux | Thioketone (Benzothiazepine-4-thione) | nih.govorganic-chemistry.org |

| Ketone (e.g., Benzothiazepin-4-one) | Phosphorus Pentasulfide (P₄S₁₀) / Hexamethyldisiloxane (HMDO) | Xylene | Reflux | Thioketone (Benzothiazepine-4-thione) | audreyli.com |

This two-stage synthetic approach—initial ring formation to incorporate the 2-phenyl group and establish the benzothiazepine core, followed by specific thionation of the 4-oxo position—provides a reliable and adaptable pathway to 2-phenyl-1,5-benzothiazepine-4-thiol and its derivatives.

Mechanistic Insights into 1,5 Benzothiazepine Ring Formation

Thia-Michael Addition Followed by Intramolecular Cyclization

The cornerstone of 1,5-benzothiazepine (B1259763) synthesis from chalcones and 2-aminothiophenol (B119425) is a domino process that efficiently constructs the complex ring system. rsc.org The reaction initiates with the conjugate addition of the thiol to the unsaturated ketone, which is then followed by an in-situ cyclization. rsc.orgasianpubs.org This sequence is broadly applicable and can be facilitated under various catalytic conditions. researchgate.net

The first mechanistic step is a Thia-Michael reaction, which is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. asianpubs.orgrsc.org In this specific synthesis, the thiol (-SH) group of 2-aminothiophenol acts as the soft nucleophile. researchgate.netmdpi.com It selectively attacks the electrophilic β-carbon of the chalcone's carbon-carbon double bond. researchgate.net This high reactivity and selectivity of the thiol group, even in the presence of the amino group, drives the initial bond formation. rsc.org The nucleophilic character of the sulfur atom can be further enhanced in certain reaction media, for instance, through hydrogen bonding with solvents like polyethylene (B3416737) glycol (PEG-400), which facilitates the addition. cbijournal.com This addition results in the formation of a key open-chain intermediate. researchgate.net

Following the initial Thia-Michael addition, the resulting acyclic intermediate undergoes a spontaneous intramolecular cyclization. researchgate.net This step involves the nucleophilic attack of the aromatic amino (-NH2) group on the electrophilic carbonyl carbon of the former chalcone (B49325) moiety. researchgate.net This condensation reaction leads to the formation of a seven-membered ring. The subsequent elimination of a water molecule from the cyclized intermediate results in the formation of an imine (-C=N-) bond within the ring. nih.gov Spectroscopic analysis confirms the success of this cyclization; the disappearance of the chalcone's carbonyl (-C=O) absorption band around 1690 cm⁻¹ and the appearance of a characteristic imine (-C=N) band between 1590–1610 cm⁻¹ in the IR spectrum are definitive indicators of the formation of the 1,5-benzothiazepine ring. nih.gov The final product is a stable 2,3-dihydro-1,5-benzothiazepine derivative. nih.gov In some cases, this cyclic imine can be subject to further reduction, depending on the reaction conditions. beilstein-journals.org

Influence of Reaction Medium on Mechanism

The choice of catalyst and solvent profoundly impacts the reaction's efficiency, yield, and duration. The synthesis of 1,5-benzothiazepines has been successfully achieved using a wide array of acidic and basic catalysts, as well as under neutral or solvent-free conditions, highlighting the versatility of the reaction pathway. nih.govresearchgate.net

Acid catalysts are frequently employed to accelerate the cyclization step. Protic acids like glacial acetic acid and trifluoroacetic acid (TFA) are effective. primescholars.comresearchgate.net They function by protonating the carbonyl oxygen of the chalcone, which increases its electrophilicity and facilitates both the initial Michael addition and the subsequent intramolecular cyclization. scispace.com Lewis acids have also been utilized, with catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and fluoroboric acid adsorbed on silica-gel (HBF4–SiO2) providing clean conversion and high yields under mild conditions, including ultrasonic irradiation. researchgate.netscispace.com

Table 1: Comparison of Various Acid Catalysts in 1,5-Benzothiazepine Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Glacial Acetic Acid | Chalcone, 2-Mercaptoaniline | DMF | Reflux, 8-9 h | ~61% | primescholars.com |

| Trifluoroacetic Acid (TFA) | Chalcone, o-Aminothiophenol | Ethanol | Reflux, 5-6 h | ~73% | researchgate.netresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Chalcone, o-Aminothiophenol | Not specified | Ultrasonic irradiation | Good to excellent | researchgate.net |

| HBF4–SiO2 | 1,3-Diaryl-2-propenones, o-Aminothiophenol | Methanol | Not specified | 81-89% | scispace.com |

| CuO Nanocatalyst | Substituted Chalcones, 2-Aminothiophenol | Ethanol | Reflux, 3 h then add Acetic Acid | Enhanced Yield | jksus.org |

Base catalysis typically proceeds by enhancing the nucleophilicity of the thiol group. Weak organic bases like piperidine (B6355638) can be used to deprotonate the thiol, forming a more reactive thiolate anion which readily initiates the Thia-Michael addition. cbijournal.commdpi.com Heterogeneous catalysts, such as bleaching earth clay with a basic pH of 12.5, have proven to be efficient for base-catalyzed synthesis, improving both reaction times and yields. nih.gov The use of polyethylene glycol (PEG-400) as a reaction medium has also been shown to accelerate the reaction. It is proposed that PEG-400 enhances the nucleophilicity of the thiol through hydrogen bonding, while also activating the chalcone's carbonyl group, thus facilitating the reaction sequence. nih.govcbijournal.com

Table 2: Base-Catalyzed and Alternative Media for 1,5-Benzothiazepine Synthesis

| Catalyst/Medium | Reactants | Conditions | Yield (%) | Reference |

| Piperidine | Chalcone, 2-Aminothiophenol | Alcohol, Reflux | Not specified | cbijournal.com |

| Bleaching Earth Clay (pH 12.5) | Chalcone, o-Aminothiophenol | PEG-400, 60°C | >95% | nih.gov |

| PEG-400 | Chalcone, 2-Aminothiophenol | 100°C | 83-94% | cbijournal.com |

| Hexafluoro-2-propanol (HFIP) | Chalcone, 2-Aminothiophenol | Room Temperature | Up to 98% | rsc.orgnih.gov |

| Di-cationic Ionic Liquid | Chalcone, o-Aminothiophenol | 80°C, 30-60 min | 90-98% | asianpubs.org |

Theoretical Models of Reaction Intermediates and Transition States

Computational chemistry has provided deeper insights into the formation of the 1,5-benzothiazepine ring. Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to analyze the reaction mechanism, regioselectivity, and the electronic properties of the molecules involved. tandfonline.comacs.org These computational models help to characterize the geometry of reactants, products, and, crucially, the transition states and reaction intermediates that are often difficult to observe experimentally. tandfonline.com

DFT calculations at the B3LYP/6-311G(d,p) level of theory, for example, have been used to study the chemo- and regioselectivity of related cyclization reactions, confirming that the observed products are the most thermodynamically and kinetically favorable. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the nucleophilic (HOMO) and electrophilic (LUMO) centers of the reacting molecules, corroborating the mechanistic pathway of the thiol attacking the β-carbon of the chalcone. acs.org Furthermore, pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies have been used to understand the structural requirements for the biological activity of the synthesized benzothiazepine (B8601423) derivatives, linking their chemical structure to their function. nih.gov These theoretical models are invaluable for rationalizing reaction outcomes and for designing novel derivatives with enhanced properties. nih.gov

Structure Activity Relationships Sar of 1,5 Benzothiazepines

Impact of Substituent Variation on Biological Activity

Systematic modifications of the 1,5-benzothiazepine (B1259763) structure have revealed that even minor changes can lead to substantial differences in biological activity. Researchers have explored the introduction of a wide array of functional groups to probe the chemical space and optimize the therapeutic potential of these compounds. researchgate.netresearchgate.netnih.gov

Alterations to the fused benzene (B151609) ring of the 1,5-benzothiazepine scaffold have a demonstrable impact on the biological activity of these compounds. The introduction of halogen substituents, for instance, has been a key strategy in the development of more potent derivatives. In a series of diltiazem (B1670644) analogs, the introduction of a chlorine atom at the 8-position of the fused benzene ring resulted in a compound with enhanced cerebral vasodilating and antihypertensive activity. This 8-chloro derivative was identified as the most potent compound in that series and was selected for further clinical evaluation.

The phenyl ring at position 2 of the 1,5-benzothiazepine nucleus is a critical site for modification, with substituents on this ring playing a pivotal role in determining the pharmacological profile.

The incorporation of halogen atoms onto the 2-phenyl ring has been shown to significantly enhance the biological activity of 1,5-benzothiazepine derivatives, particularly in the context of anticancer properties. nih.gov Studies on a series of 2,3-dihydro-1,5-benzothiazepines revealed that compounds with halogen substitutions at the 1' and 4'-positions of the 2-phenyl ring exhibited promising anticancer activities. nih.gov This enhanced activity is attributed to the electron-withdrawing nature of the halogen atoms, which can activate the ring system. nih.gov

For instance, in a study evaluating the anti-proliferative activity of various 1,5-benzothiazepine derivatives against liver (Hep G-2) and prostate (DU-145) cancer cell lines, compounds with halogenated phenyl groups at the second position demonstrated notable cytotoxic effects. nih.gov The observed anti-proliferative properties are thought to arise from favorable binding interactions with target proteins, facilitated by the presence of these halogen substituents. nih.gov

Table 1: Anticancer Activity of Halogenated 2-Phenyl-1,5-Benzothiazepine Derivatives

| Compound ID | 2-Phenyl Ring Substituent | Cell Line | IC₅₀ (µM) |

| 2c | 4-Fluoro | Hep G-2 | 3.29 ± 0.15 |

| 2f | 4-Chloro | DU-145 | 18.64 ± 0.13 |

| 2j | 2,4-Dichloro | DU-145 | 15.42 ± 0.16 |

| Methotrexate (B535133) (Standard) | - | Hep G-2 | 4.68 ± 0.17 |

| Methotrexate (Standard) | - | DU-145 | 21.96 ± 0.15 |

Data sourced from a study on the in vitro cytotoxic activity of novel 1,5-benzothiazepine derivatives. nih.gov

The presence of electron-donating groups, such as methoxy (B1213986) groups, on the 2-phenyl ring can also significantly influence the biological activity of 1,5-benzothiazepines. In the context of coronary vasodilating activity, a 2-(4-methoxyphenyl) substituent was found to be important for the observed effects.

Furthermore, studies on other heterocyclic systems have shown that the introduction of electron-donating groups at the para-position of a phenyl ring can enhance certain biological activities. chemrevlett.com While direct and extensive SAR studies on a broad range of electron-donating groups on the 2-phenyl ring of 1,5-benzothiazepines are limited in the reviewed literature, the established importance of the methoxy group in diltiazem highlights the potential of such substituents to favorably modulate the pharmacological profile.

Positions 3 and 5 of the 1,5-benzothiazepine ring system are also amenable to substitution, and modifications at these sites can have a profound impact on biological activity. For example, in the development of diltiazem, a 3-acyloxy group was found to be a key structural feature for its coronary vasodilating action.

Substituents on the Phenyl Ring at Position 2

Significance of the 1,5-Benzothiazepine Ring System in Biological Recognition

The 1,5-benzothiazepine ring system itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. bohrium.comugent.be This inherent versatility is a key reason for the wide range of pharmacological activities exhibited by its derivatives. researchgate.net The seven-membered thiazepine ring, fused to a benzene ring, provides a unique three-dimensional conformation that is recognized by various receptors and enzymes. ugent.be

The presence of both a nitrogen and a sulfur atom in the seven-membered ring contributes to the specific electronic and conformational properties of the scaffold. researchgate.net Structure-activity relationship experiments on derivatives containing a pyridine (B92270) moiety have indicated that the 1,5-benzothiazepine moiety is crucial for potent antiviral activity against the tobacco mosaic virus. nih.gov This underscores the fundamental importance of the core ring system in mediating biological effects. The ability of the 1,5-benzothiazepine scaffold to serve as a template for the development of drugs targeting a wide array of diseases solidifies its significance in the field of drug discovery. growingscience.comthesciencein.org

SAR Associated with Specific Biological Targets

The versatility of the 1,5-benzothiazepine nucleus allows for its interaction with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.net The affinity and efficacy of these derivatives are highly dependent on the substitution patterns around the core structure.

The anticancer potential of 1,5-benzothiazepine derivatives has been a subject of extensive research. The substitution on the phenyl ring at the C2 position and the nature of the substituent at the C4 position of the benzothiazepine (B8601423) core are critical determinants of cytotoxic activity.

Halogenated phenyl groups at the C2 position have been shown to significantly enhance anticancer properties. nih.gov For instance, derivatives with halogen substitutions at the 1' and 4'-positions of the 2-phenyl ring exhibit promising anticancer activities. This is attributed to the electron-withdrawing nature of halogen atoms, which can activate the ring system. nih.gov In a series of synthesized 1,5-benzothiazepines, compounds with a halogenated phenyl substitution at the C2 position demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov

Specifically, a derivative bearing a 4-chlorophenyl group at C2 (compound 2c in the referenced study) showed a potent IC₅₀ value of 3.29 ± 0.15 µM against the Hep G-2 liver cancer cell line. nih.gov Another compound with a 4-fluorophenyl at C2 (compound 2f ) also displayed significant activity with an IC₅₀ of 4.38 ± 0.11 µM against the same cell line. nih.gov Against the DU-145 prostate cancer cell line, a derivative with a 2,4-dichlorophenyl at C2 (compound 2j ) was found to be highly active with an IC₅₀ of 15.42 ± 0.16 µM. nih.gov

Furthermore, a series of 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine derivatives were evaluated for their anticancer and anti-EGFR tyrosine kinase activity. nih.gov Among these, compounds with specific substitutions on the C2-aryl ring demonstrated notable activity. For example, compounds BT18, BT19, and BT20 showed promising activity against HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines. nih.gov Compound BT20, in particular, was more potent than the standard drug methotrexate against the tested cell lines. nih.gov These compounds also exhibited significant inhibitory activity against the EGFR tyrosine kinase enzyme. nih.gov

Table 1: Anticancer Activity of Selected 1,5-Benzothiazepine Derivatives

| Compound | C2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2c | 4-Chlorophenyl | Hep G-2 (Liver) | 3.29 ± 0.15 | nih.gov |

| Compound 2f | 4-Fluorophenyl | Hep G-2 (Liver) | 4.38 ± 0.11 | nih.gov |

| Compound 2j | 2,4-Dichlorophenyl | Hep G-2 (Liver) | 4.77 ± 0.21 | nih.gov |

| Compound 2j | 2,4-Dichlorophenyl | DU-145 (Prostate) | 15.42 ± 0.16 | nih.gov |

1,5-Benzothiazepine derivatives have also been investigated for their antimicrobial properties. The presence of specific substituents on the benzothiazepine scaffold plays a crucial role in their activity against various bacterial and fungal strains.

In one study, novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net It was observed that compounds bearing a halogen atom showed very promising activity. A fluorinated compound, BT6 , exhibited superior antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL against several strains. researchgate.net Another fluorinated derivative, BT5 , was highly active against Escherichia coli with an MIC of 0.4 µg/mL. researchgate.net A compound with two chlorine atoms, BT3 , showed potent activity against Staphylococcus aureus and Candida albicans with MICs of 0.4 µg/mL and 1.6 µg/mL, respectively. researchgate.net

Table 2: Antimicrobial Activity of Selected 1,5-Benzothiazepine Derivatives

| Compound | Key Substituents | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| BT6 | Fluorinated | Various strains | 0.4 | researchgate.net |

| BT5 | Fluorinated | Escherichia coli | 0.4 | researchgate.net |

| BT3 | Two Chlorine atoms | Staphylococcus aureus | 0.4 | researchgate.net |

| BT3 | Two Chlorine atoms | Candida albicans | 1.6 | researchgate.net |

Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as potential tyrosinase inhibitors, an enzyme involved in melanin (B1238610) biosynthesis. The SAR studies indicate that the nature and position of substituents on the phenyl rings at both the C2 and C4 positions significantly influence the inhibitory activity. acs.org

For instance, the introduction of a methoxy (-OCH₃) group at the meta and para positions of the C2-phenyl ring, as seen in compound 2 from the study, resulted in excellent tyrosinase inhibition with an IC₅₀ of 1.21 µM. acs.org This was a significant improvement compared to the standard inhibitor, kojic acid (IC₅₀ = 16.69 µM). acs.org The presence of a p-tolyl group at the C4 position also contributed to the enhanced activity. acs.org Another potent inhibitor, compound 13 , which featured an additional chalcone (B49325) moiety, also showed a very low IC₅₀ value of 1.34 µM. acs.org

Table 3: Tyrosinase Inhibitory Activity of Selected 2,3-Dihydro-1,5-Benzothiazepine Derivatives

| Compound | C2-Phenyl Substituent | C4-Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2 | 3,4-Dimethoxy | p-Tolyl | 1.21 | acs.org |

| Compound 13 | - | Chalcone moiety | 1.34 | acs.org |

| Compound 3 | 4-Hydroxy | p-Tolyl | 10.42 | acs.org |

| Compound 6 | 4-Chloro | p-Tolyl | 12.27 | acs.org |

| Kojic Acid (Standard) | - | - | 16.69 | acs.org |

Derivatives of 2,3-dihydro-1,5-benzothiazepine have also shown potential as α-glucosidase inhibitors, which are relevant in the management of diabetes. SAR studies have revealed that the electronic properties of the substituents on the phenyl ring are a key factor for their inhibitory potential. Compounds with electron-donating groups on the phenyl ring of the 2,3-dihydro-1,5-benzothiazepine scaffold generally exhibit more pronounced anti-diabetic effects compared to those with electron-withdrawing groups.

In Vitro Biological Activities of 1,5 Benzothiazepine Derivatives

Anticancer Potential and Cytotoxicity Mechanisms

Derivatives of 1,5-benzothiazepine (B1259763) have been identified as potential anticancer agents, with research exploring their cytotoxic effects on various cancer cell lines and their interaction with molecular targets like kinases. nih.gov

Novel synthesized 1,5-benzothiazepine derivatives have demonstrated considerable anti-proliferative activity against human liver cancer (Hep G-2) and prostate cancer (DU-145) cell lines. nih.gov In one study, a series of ten compounds (2a-2j) were tested, with most showing significant cytotoxic effects. nih.gov Notably, compound 2c was the most potent against the Hep G-2 cell line, with a half-maximal inhibitory concentration (IC₅₀) of 3.29 ± 0.15 µM, which is more potent than the standard drug methotrexate (B535133) (IC₅₀ of 4.68 ± 0.17 µM). nih.gov

Against the DU-145 prostate cancer cell line, these derivatives displayed IC₅₀ values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM. nih.gov Compound 2j was particularly effective, with an IC₅₀ value of 15.42 ± 0.16 µM, surpassing the activity of the standard drug methotrexate (IC₅₀ of 21.96 ± 0.15 µM). nih.gov Research suggests that the presence of halogen substitutions on the 2-phenyl ring of the benzothiazepine (B8601423) structure significantly enhances the anticancer activity. nih.gov

In a separate study, another series of twenty 1,5-benzothiazepine derivatives (BT1-BT20) were evaluated for their anticancer activity against cell lines including DU-145. nih.gov Among these, compounds BT18 , BT19 , and BT20 showed promising activity, with BT20 being more potent than the standard, methotrexate. nih.gov

| Compound Series | Cell Line | Compound | IC₅₀ Value (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|---|

| 2a-2j | Hep G-2 (Liver Cancer) | 2c | 3.29 ± 0.15 | Methotrexate | 4.68 ± 0.17 | nih.gov |

| 2a-2j | DU-145 (Prostate Cancer) | 2j | 15.42 ± 0.16 | Methotrexate | 21.96 ± 0.15 | nih.gov |

| 2a-2j | DU-145 (Prostate Cancer) | 2c, 2f, 2g | Good Activity | Methotrexate | 21.96 ± 0.15 | nih.gov |

| BT1-BT20 | DU-145 (Prostate Cancer) | BT18, BT19, BT20 | Promising Activity | Methotrexate | Not specified in text | nih.gov |

The anticancer effects of 1,5-benzothiazepine derivatives are linked to their ability to modulate the activity of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

In Silico Screening: Computational docking simulations have been used to predict the binding patterns of 1,5-benzothiazepine derivatives to several target proteins. One study screened compounds against Human Adenosine (B11128) Kinase, Glycogen Synthase Kinase-3β (GSK-3β), and Human Mitogen-Activated Protein Kinase 1 (MAP Kinase 1), suggesting that favorable binding interactions with these kinases could be responsible for the observed chemotherapeutic activity. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: A series of benzothiazepinones (BTZs) were specifically designed as non-ATP competitive inhibitors of GSK-3β. nih.gov In vitro luminescent assays confirmed that most of these derivatives had inhibitory effects in the micromolar range. nih.gov Notably, compounds 6l , 6t , and 6v showed IC₅₀ values of 25.0 µM, 27.8 µM, and 23.0 µM, respectively. nih.gov Further testing revealed that compound 6v was highly specific, showing no inhibitory activity against thirteen other protein kinases. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been tested for their inhibitory action against EGFR tyrosine kinase. nih.gov The most active compounds from this series, BT18 , BT19 , and BT20 , demonstrated significant inhibitory activity, with percentage inhibitions of 57.3%, 55.8%, and 64.5%, respectively. nih.gov

| Target Kinase | Compound Series | Compound | Activity/Result | Source |

|---|---|---|---|---|

| Human Adenosine Kinase | 2a-2j | Not specified | Predicted binding in docking simulation | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | 2a-2j | Not specified | Predicted binding in docking simulation | nih.gov |

| MAP Kinase 1 | 2a-2j | Not specified | Predicted binding in docking simulation | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Benzothiazepinones (BTZs) | 6v | IC₅₀ = 23.0 µM | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Benzothiazepinones (BTZs) | 6l | IC₅₀ = 25.0 µM | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Benzothiazepinones (BTZs) | 6t | IC₅₀ = 27.8 µM | nih.gov |

| EGFR Tyrosine Kinase | BT1-BT20 | BT20 | 64.5% Inhibition | nih.gov |

| EGFR Tyrosine Kinase | BT1-BT20 | BT18 | 57.3% Inhibition | nih.gov |

| EGFR Tyrosine Kinase | BT1-BT20 | BT19 | 55.8% Inhibition | nih.gov |

Based on a review of the available scientific literature, no studies were identified that specifically evaluated the in vitro tyrosinase inhibitory activity of compounds belonging to the 2-phenyl-1,5-benzothiazepine-4-thiol class. While research into tyrosinase inhibitors is extensive, it has focused on other chemical scaffolds. rsc.orgnih.govnih.gov

Antimicrobial and Antifungal Activities

The 1,5-benzothiazepine nucleus is a known pharmacophore for developing agents with potent activity against a range of microbial and fungal pathogens. nih.gov The introduction of halogen atoms into the structure has been shown to be a particularly effective strategy for enhancing this activity. researchgate.net

Newly synthesized 1,5-benzothiazepine derivatives have shown very promising antibacterial activity when compared to the standard drug ciprofloxacin. researchgate.net In a study evaluating a series of these compounds, those containing halogen atoms were particularly potent. researchgate.net

Against Escherichia coli, the fluorinated compound BT5 was the most active, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. researchgate.net Another fluorinated derivative, BT6 , was also active against E. coli with an MIC of 0.8 µg/mL. researchgate.net

Against Staphylococcus aureus, compound BT3 , which contains two chlorine atoms, demonstrated potent activity with an MIC of 0.4 µg/mL. researchgate.net The fluorinated compounds BT5 and BT6 also showed strong efficacy, with MICs of 0.8 µg/mL and 0.4 µg/mL, respectively. researchgate.net

| Bacterial Strain | Compound | Key Structural Feature | MIC (µg/mL) | Standard (Ciprofloxacin) MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| E. coli | BT5 | Fluorinated | 0.4 | Not specified in text | researchgate.net |

| E. coli | BT6 | Fluorinated | 0.8 | Not specified in text | researchgate.net |

| S. aureus | BT3 | Di-chlorinated | 0.4 | Not specified in text | researchgate.net |

| S. aureus | BT5 | Fluorinated | 0.8 | Not specified in text | researchgate.net |

| S. aureus | BT6 | Fluorinated | 0.4 | Not specified in text | researchgate.net |

The antifungal potential of 1,5-benzothiazepine derivatives has been established against several pathogenic fungi, with some compounds showing activity superior to the commercial drug fluconazole. researchgate.net

Cryptococcus neoformans: In one study, a series of 1,5-benzothiazepines containing a 1,2,3-triazole moiety (compounds 5a-5f ) were synthesized and tested for antifungal activity. ccspublishing.org.cnsioc-journal.cn These compounds exhibited high inhibitory effects, particularly against C. neoformans. ccspublishing.org.cnsioc-journal.cn The study identified the 1H-1,2,3-triazolyl group and a C=C double bond as key functional groups for this activity. ccspublishing.org.cn

Candida albicans: Compound BT3 , featuring two chlorine atoms, was found to be potent against C. albicans with an MIC of 1.6 µg/mL. researchgate.net The fluorinated derivative BT6 also showed excellent activity, with an MIC of 0.4 µg/mL. researchgate.net

Aspergillus niger: The fluorinated compound BT5 was notably active against A. niger, with an MIC of 0.8 µg/mL. researchgate.net Compound BT6 also displayed superior activity against this strain, with an MIC of 0.4 µg/mL. researchgate.net

| Fungal Strain | Compound | Key Structural Feature | MIC (µg/mL) | Source |

|---|---|---|---|---|

| C. neoformans | 5a-5f | 1,2,3-Triazole moiety | High inhibitory effect | ccspublishing.org.cnsioc-journal.cn |

| C. albicans | BT3 | Di-chlorinated | 1.6 | researchgate.net |

| C. albicans | BT6 | Fluorinated | 0.4 | researchgate.net |

| A. niger | BT5 | Fluorinated | 0.8 | researchgate.net |

| A. niger | BT6 | Fluorinated | 0.4 | researchgate.net |

Enzyme Inhibition Profiles

Derivatives of the 1,5-benzothiazepine core structure have demonstrated notable capabilities as inhibitors of several key enzymes implicated in various pathological conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical strategy in the management of Alzheimer's disease. Certain 1,5-benzothiazepine derivatives have shown promise in this area.

A study on 2,3,4,5-tetrahydro-1,5-benzothiazepines demonstrated concentration-dependent, non-competitive inhibition of acetylcholinesterase. Molecular docking studies suggested that these compounds situate themselves within the aromatic gorge of the AChE active site. The inhibitory potential was found to be a result of combined hydrophobic contacts and π-π interactions between the ligand and the enzyme.

Specifically, benzofuran-1,5-benzothiazepine hybrids have been identified as selective inhibitors of BChE. chemrevlett.com Derivatives featuring a methoxy (B1213986) group exhibited the most potent BChE inhibition, with IC₅₀ values recorded as low as 1.0 µM. chemrevlett.com Furthermore, investigations into a series of synthesized tetrahydro-1,5-benzothiazepines confirmed that several derivatives act as inhibitors against both AChE and BChE. researchgate.net

Cholinesterase Inhibition by 1,5-Benzothiazepine Derivatives

| Compound Class | Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-1,5-benzothiazepine hybrids (methoxy-substituted) | Butyrylcholinesterase (BChE) | Data Not Available | 1.0 | chemrevlett.com |

| Benzofuran-1,5-benzothiazepine hybrids | Butyrylcholinesterase (BChE) | Data Not Available | 1.0 - 72 | chemrevlett.com |

| 2,3-dihydro-2-(thiophen-2-yl)benzo[b] chemrevlett.comnih.govthiazepin-4-yl)phenol | Acetylcholinesterase (AChE) | Data Not Available | 5.9 | chemrevlett.com |

| 2,3-dihydro-2-(thiophen-2-yl)benzo[b] chemrevlett.comnih.govthiazepin-4-yl)phenol | Butyrylcholinesterase (BChE) | Data Not Available | 6.8 | chemrevlett.com |

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase play a crucial role in managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.govsemanticscholar.org Numerous studies have highlighted the potential of 1,5-benzothiazepine derivatives in this context.

A series of 2,3-dihydro-1,5-benzothiazepine derivatives demonstrated significant in vitro inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 2.62 to 10.11 µM. nih.govresearchgate.net These values were considerably more potent than the standard drug acarbose (B1664774), which has an IC₅₀ of 37.38 ± 1.37 µM. chemrevlett.comnih.govresearchgate.netacs.org Kinetic analyses of the most active compounds revealed a competitive mode of inhibition. nih.govresearchgate.net The presence of methoxy groups on the phenyl ring was found to enhance potency, with IC₅₀ values of 2.62 ± 0.30 µM and 3.01 µM being reported for these derivatives. chemrevlett.com

Further research on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepines also showed strong α-glucosidase inhibition. nih.govsemanticscholar.org Compounds with phenyl, 4-chlorophenyl, and 4-isopropylphenyl substitutions at the 2-aryl position exhibited IC₅₀ values of 6.70 ± 0.15 µM, 2.69 ± 0.27 µM, and 6.54 ± 0.11 µM, respectively, all superior to acarbose (IC₅₀ = 7.56 ± 0.42 µM). nih.govsemanticscholar.orgresearchgate.net

Some of these derivatives also showed inhibitory effects against α-amylase. The compound with a 4-isopropylphenyl group, which was a potent α-glucosidase inhibitor, also significantly inhibited α-amylase with an IC₅₀ value of 9.71 ± 0.50 µM. nih.govsemanticscholar.orgresearchgate.netdntb.gov.ua Other derivatives displayed moderate α-amylase inhibition, with IC₅₀ values around 15-23 µM. nih.govsemanticscholar.org

α-Glucosidase and α-Amylase Inhibition by 1,5-Benzothiazepine Derivatives

| Compound Class/Derivative | Enzyme | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,3-dihydro-1,5-benzothiazepines (general series) | α-Glucosidase | 2.62 - 10.11 | 37.38 ± 1.37 | nih.govresearchgate.netacs.org |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₅) | α-Glucosidase | 6.70 ± 0.15 | 7.56 ± 0.42 | nih.govsemanticscholar.orgresearchgate.net |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₄(4-Cl)) | α-Glucosidase | 2.69 ± 0.27 | 7.56 ± 0.42 | nih.govsemanticscholar.orgresearchgate.net |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₄(4-CH(CH₃)₂)) | α-Glucosidase | 6.54 ± 0.11 | 7.56 ± 0.42 | nih.govsemanticscholar.orgresearchgate.net |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₄(4-CH(CH₃)₂)) | α-Amylase | 9.71 ± 0.50 | 2.63 ± 0.22 | nih.govsemanticscholar.orgresearchgate.netdntb.gov.ua |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₅) | α-Amylase | 20.87 ± 0.08 | 2.63 ± 0.22 | nih.govsemanticscholar.org |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtandfonline.comthiazepine (Ar = -C₆H₄(4-Cl)) | α-Amylase | 22.86 ± 0.04 | 2.63 ± 0.22 | nih.govsemanticscholar.org |

Urease Inhibition

Urease is a nickel-containing enzyme whose activity is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a strategy for combating these infections. Although not previously known for this activity, 1,5-benzothiazepines have recently been identified as potential urease inhibitors. tandfonline.comresearchgate.net

A study evaluating chalcones and their corresponding 1,5-benzothiazepine derivatives found that while most precursor chalcones were inactive, the cyclized products showed significant inhibitory activity against jack bean urease. tandfonline.com Specifically, 2,3-dihydro-1,5-benzothiazepines were the most potent inhibitors, with reported IC₅₀ values ranging from 19.07 to 93.74 µM. tandfonline.com In silico docking studies suggest that the inhibitory activity is related to the interaction of the ligand with the nickel metallocenter and key amino acid residues (Asp224 and Cys322) in the enzyme's catalytic core. tandfonline.comresearchgate.net The most active 2,3-dihydro-1,5-benzothiazepine derivative anchored tightly within the active site through a network of hydrogen bonds and hydrophobic interactions. tandfonline.comresearchgate.net

Urease Inhibition by 1,5-Benzothiazepine Derivatives

| Compound Class | Enzyme Source | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| 2,3-dihydro-1,5-benzothiazepines | Jack Bean Urease | 19.07 - 93.74 | tandfonline.com |

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE inhibitors are cornerstone therapies for hypertension and heart failure. The 1,5-benzothiazepine scaffold has been successfully utilized to design potent ACE inhibitors. Research has described the synthesis of chiral 1,5-benzothiazepines from cysteine, with several compounds demonstrating powerful in vitro ACE inhibition. One of the most potent compounds identified exhibited an IC₅₀ of 2.95 nM.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The development of dual inhibitors for these enzymes is a key strategy for creating effective anti-inflammatory agents. researchgate.net While direct studies on 2-phenyl-1,5-benzothiazepine-4-thiol are limited, research on related structures provides insight into their potential.

It is established that COX-2 and 5-LOX are crucial in initiating and advancing inflammatory reactions. researchgate.net Thiazole and thiazolidene-based molecules have been synthesized to achieve dual inhibition of these enzymes. researchgate.net In vitro evaluations of closely related benzo[d]thiazol-2-amine derivatives have demonstrated potent inhibitory action against both COX-1 and COX-2. preprints.orgpreprints.org Certain compounds showed effective COX-2 inhibition with an IC₅₀ value as low as 5.0 µM. preprints.org These findings suggest that the broader benzothiazole (B30560) family, including 1,5-benzothiazepines, has the potential to inhibit key enzymes in the inflammatory cascade. preprints.org

COX Inhibition by Benzothiazole Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzo[d]thiazol-2-amine derivatives (G10) | COX-2 | 5.0 | preprints.org |

| Benzo[d]thiazol-2-amine derivatives (G1) | COX-2 | 7.0 | preprints.org |

| Benzo[d]thiazol-2-amine derivatives (G8) | COX-2 | 8.0 | preprints.org |

| Benzo[d]thiazol-2-amine derivatives (G11) | COX-1 | 10 | preprints.org |

| Benzo[d]thiazol-2-amine derivatives (G10) | COX-1 | 11 | preprints.org |

Potential as Anti-HIV Agents (Reverse Transcriptase Inhibition)

The search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a vital area of anti-HIV drug discovery. The 1,5-benzothiazepine scaffold has been explored for this purpose. chemrevlett.com

A study focused on 2H-pyrrolo[3,4-b] nih.govtandfonline.combenzothiazepine derivatives, designed as tricyclic analogs of the approved NNRTI nevirapine, found that a majority of the tested compounds were active against HIV-1 in cell-based assays, with effective concentrations (EC₅₀) ranging from 0.3 to 40 µM. The most potent derivative in this series exhibited an EC₅₀ of 0.3 µM, which is comparable to that of nevirapine. These active compounds were subsequently confirmed to target the reverse transcriptase enzyme.

Other Reported Biological Potentials (e.g., Anticonvulsant, Anti-ulcer, CNS Depressant)

Beyond their well-established applications, derivatives of 1,5-benzothiazepine have shown promise in several other therapeutic areas. Researchers have synthesized and evaluated numerous analogues for their potential to treat conditions such as epilepsy, gastric ulcers, and disorders requiring CNS depression. researchgate.netnih.gov

The search for novel anticonvulsant agents has led to the investigation of 1,5-benzothiazepine derivatives as potential candidates. These compounds are considered bioisosteres of benzodiazepines, a class of drugs well-known for their anticonvulsant properties. wikipedia.org The structural similarity suggests that 1,5-benzothiazepines may interact with similar biological targets, such as the GABA-A receptor, to exert their effects. researchgate.net

Studies have shown that certain 1,5-benzothiazepine derivatives exhibit significant anticonvulsant activity in preclinical models. For instance, a series of 5H- hakon-art.comnih.govpsu.eduoxadiazolo[5,4-d] hakon-art.comnih.govbenzothiazepines were synthesized and evaluated for their anticonvulsant effects in mice. researchgate.net The findings from various studies indicate that the 1,5-benzothiazepine nucleus is a viable template for the development of new anticonvulsant drugs. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,5-Benzodiazepine and Quinazolin-4(3H)-one Derivatives

| Compound Class | Model | Key Findings | Reference |

| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizure model in mice | Most compounds exhibited anticonvulsant properties, with the highest effective dose for many being 150 mg/kg. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one scaffold | In vivo flumazenil (B1672878) antagonism assay | Suggests a mechanism of action as positive allosteric modulators of the GABA-A receptor. | nih.gov |

| (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides | Maximal electroshock (MES) and 6 Hz seizure models in mice | Compound 30 showed potent anticonvulsant activity with an ED50 of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz model. | semanticscholar.org |

Anti-ulcer Activity

The potential of 1,5-benzothiazepine derivatives in the treatment of gastric ulcers has also been explored. Research has focused on the synthesis of novel derivatives and their subsequent evaluation for anti-ulcerogenic properties. For example, a new series of 1,5-benzothiazepine derivatives incorporating a furan (B31954) moiety were reported to exhibit appreciable anti-inflammatory and ATPase inhibitory activities, suggesting their potential as anti-ulcer drugs. While specific in vitro data on 2-phenyl-1,5-benzothiazepine-4-thiol is limited, the broader class of compounds shows promise in this area.

Table 2: Anti-ulcer Activity of Selected 1,5-Benzothiazepine Derivatives

| Compound Series | Key Findings | Reference |

| 1,5-Benzothiazepine derivatives with furan analogs | Showed appreciable anti-inflammatory and ATPase inhibitory activities. | nih.gov |

| Novel 1,5-benzothiazepin-4(5H)-one derivatives | Evaluated for antiangiogenic and antioxidant properties, which can be relevant to ulcer healing. | researchgate.net |

CNS Depressant Activity

Several studies have reported the central nervous system depressant effects of 1,5-benzothiazepine derivatives. nih.govresearchgate.net This activity is often evaluated alongside anticonvulsant potential due to the overlapping mechanisms of action, which may involve modulation of inhibitory neurotransmission in the brain. The synthesis of various 2,4-substituted-1,5-benzothiazepines has been undertaken to explore their CNS depressant effects. hakon-art.com The results from these investigations support the potential of the 1,5-benzothiazepine scaffold in developing new CNS depressant agents.

Table 3: CNS Depressant Activity of Selected Benzodiazepine (B76468) Derivatives

| Compound | Model | Key Findings | Reference |

| 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) | Open field and light–dark box tests in mice | Induced an anxiolytic effect at various doses with a sedative effect noted at 10.0 mg/kg. | mdpi.com |

| Diazepam | General | A long-acting benzodiazepine with known anxiolytic, sedative, and anticonvulsant properties. | wikipedia.org |

Computational Chemistry and Molecular Modeling of 1,5 Benzothiazepines

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For 1,5-benzothiazepine (B1259763) derivatives, docking simulations are crucial for elucidating their mechanism of action by visualizing their interactions with the active sites of various biological targets. nih.govnih.gov These studies have been instrumental in understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. acs.org

A primary outcome of molecular docking is the precise identification of the active site or binding pocket within a target protein where the 1,5-benzothiazepine derivative binds. These simulations reveal the key amino acid residues that form the cavity and are essential for ligand recognition and binding.

For instance, docking studies of 1,5-benzothiazepine derivatives against human adenosine (B11128) kinase have identified a binding site composed of residues such as Phe 201, Leu 40, Phe 170, Tyr 206, Asp 300, and Leu 138. nih.gov In studies targeting tyrosinase, key interactions were observed with residues like His85, His263, Phe264, and Arg268. acs.org Similarly, when evaluating these compounds as inhibitors for Glucosamine-6-phosphate synthase (G6PS), the active site was shown to involve critical interactions with residues Trp74 and His97. nih.govbioinformation.net The ability of the benzothiazepine (B8601423) scaffold to fit within these specific pockets is a key determinant of its biological activity. acs.org

The stability of the ligand-target complex is governed by a network of non-covalent interactions. Molecular docking provides a detailed map of these forces, primarily hydrophobic interactions and hydrogen bonds.

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the active site. For example, the α,β-unsaturated carbonyl moiety in one series of 1,5-benzothiazepines was found to form a strong hydrogen bond with the active site residue His85 of tyrosinase, with a bond length of 2.55 Å. acs.org In another study, hydrogen bonds with lengths between 1.93 to 2.85 Å were observed between benzothiazepine derivatives and adenosine kinase residues. nih.gov

Hydrophobic Interactions: The phenyl rings of the 1,5-benzothiazepine core frequently engage in hydrophobic interactions, such as π-π stacking and π-cation stacking, with aromatic and aliphatic residues in the binding pocket. nih.gov Docking simulations have shown that the benzothiazepine moiety forms π-π stacking interactions with Phe264, Arg268, and His263 in tyrosinase, which stabilizes the complex. acs.org Similar π-π and π-cationic stacking with Trp74 and His97 residues were observed in the active site of G6PS. nih.govbioinformation.net

These interactions are fundamental to the molecule's affinity and specificity for its target. nih.govacs.org

Table 1: Summary of Key Molecular Interactions for 1,5-Benzothiazepine Derivatives

| Interaction Type | Ligand Moiety Involved | Interacting Protein Residues (Examples) | Target Protein (Example) | Source |

|---|---|---|---|---|

| Hydrogen Bonding | Carbonyl Group / Heteroatoms | His85, Asp300 | Tyrosinase, Adenosine Kinase | nih.govacs.org |

| π-π Stacking | Phenyl Ring, Benzothiazepine Core | His263, Phe264, Trp74 | Tyrosinase, G6PS | acs.orgnih.gov |

| Hydrophobic Interactions | Phenyl Ring, Alkyl Substituents | Phe 201, Leu 40, Leu 138 | Adenosine Kinase | nih.gov |

| π-Cation Stacking | Phenyl Ring | His97 | G6PS | nih.gov |

Molecular docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and its target. nih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction. These predicted values are often correlated with experimentally determined inhibitory activities, such as IC₅₀ (the concentration required to inhibit 50% of enzyme activity). acs.org

For example, various 1,5-benzothiazepine derivatives have shown predicted binding energies ranging from -7.35 to -9.99 kcal/mol against G6PS. nih.govbioinformation.net In another study targeting adenosine kinase, the binding energies were found to be between -7.65 and -2.68 kcal/mol. nih.gov These computational predictions serve as a valuable preliminary screening tool to identify the most promising compounds for further experimental validation. nih.gov

Table 2: Predicted Binding Affinities of 1,5-Benzothiazepine Derivatives for Various Targets

| Target Protein | Binding Energy Range (kcal/mol) | Predicted Inhibitory Constant (Ki) Range | Source |

|---|---|---|---|

| Glucosamine-6-phosphate synthase (G6PS) | -7.35 to -9.99 | 4.11 µM to 47.68 nM | nih.govbioinformation.net |

| Adenosine Kinase (2I6B) | -2.68 to -7.65 | 2.49 to 21.68 µM | nih.gov |

| Glycogen Synthase Kinase-3β (1Q41) | -0.04 to -5.27 | Not Reported | nih.gov |

| Mitogen-activated Protein Kinase 1 (3w8q) | -0.35 to -11.71 | Not Reported | mdpi.com |

| Tyrosinase | -6.75 to -7.12 | Not Reported | acs.org |

| α-Glucosidase | -6.27 to -9.53 | Not Reported | acs.org |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. espublisher.com DFT studies on 1,5-benzothiazepines provide fundamental information about their geometry, stability, and electronic properties, which are crucial for understanding their chemical reactivity and behavior in biological systems. acs.orgrsc.org

A molecule's three-dimensional conformation is critical to its biological activity. DFT calculations are used to optimize the molecular geometry of 1,5-benzothiazepine derivatives to find their most stable, lowest-energy conformation. espublisher.commdpi.com This involves analyzing parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis, for instance by scanning dihedral angles, can identify the most energetically favorable spatial arrangement of the molecule's atoms. mdpi.com The stability of a compound can be inferred from its calculated total energy; a more stable conformer will have a lower total energy. mdpi.com This optimized structure is often used as the starting point for more accurate molecular docking simulations.

DFT is particularly powerful for analyzing the electronic properties of a molecule through the study of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, indicating it is kinetically less stable. acs.orgmdpi.com

These FMO energies allow for the calculation of global reactivity descriptors that quantify a molecule's chemical behavior:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

DFT calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial information about where the molecule is likely to engage in electrostatic interactions with its biological target. acs.org

Table 3: Calculated Electronic Properties of Representative 1,5-Benzothiazepine Derivatives using DFT

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Significance | Source |

|---|---|---|---|---|---|

| Derivative 2 | -5.32 | -1.37 | 3.95 | Indicates high stability and lower reactivity. | acs.org |

| Derivative 3 | -5.49 | -1.57 | 3.92 | Slightly more reactive than Derivative 2. | acs.org |

| Derivative 4 | -5.35 | -1.39 | 3.96 | Similar high stability to Derivative 2. | acs.org |

| Derivative 6 | -5.63 | -1.89 | 3.74 | Smaller gap suggests higher reactivity. | acs.org |

| Derivative 13 | -5.61 | -1.52 | 4.09 | Largest gap, indicating the highest kinetic stability among the set. | acs.org |

Computational Prediction of Pharmacokinetic Properties

Computational, or in silico, methods are integral to modern drug discovery, providing early insights into the pharmacokinetic profiles of new chemical entities. These predictive models allow researchers to assess the drug-like qualities of compounds such as 2-phenyl-1,5-benzothiazepine-4-thiol and its analogs before committing to costly and time-consuming laboratory synthesis and testing. By simulating how a compound will interact within a biological system, these computational tools help to identify candidates with a higher probability of success in later developmental stages.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the fate of a drug in the body. For the 1,5-benzothiazepine scaffold, computational tools like the SwissADME and PreADMET servers are frequently used to predict key molecular descriptors that influence ADME characteristics. mdpi.com These predictions are often guided by established principles such as Lipinski's rule of five, which helps in evaluating the potential for oral bioavailability. mdpi.comresearchgate.net

In silico analysis of novel 1,5-benzothiazepine derivatives has shown that these compounds generally exhibit promising ADME parameters. researchgate.net Key properties such as lipophilicity (evaluated as CLogP), molecular weight, and topological polar surface area (TPSA) are calculated to forecast the behavior of these molecules. jksus.org For instance, studies on various substituted 1,5-benzothiazepines have demonstrated compliance with Lipinski's rule, suggesting good drug-likeness properties. researchgate.netresearchgate.net One study on a library of 2-hydroxy benzothiazole-based compounds, a related heterocyclic structure, predicted absorption percentages of over 70% for most analogs. nih.gov

Table 1: Predicted ADME Properties for Representative 1,5-Benzothiazepine Scaffolds

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 Daltons | Compliance with Lipinski's rule for good absorption. mdpi.com |

| Lipophilicity (LogP) | 1 - 5 | Optimal range for membrane permeability and solubility. scienceopen.com |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane passage. researchgate.net |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. researchgate.net |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and brain penetration. jksus.org |

This table is a generalized representation based on computational studies of various 1,5-benzothiazepine derivatives.

Bioavailability Assessment

Oral bioavailability is a critical factor for many drugs, and computational models are used to predict it early in the discovery process. The assessment is often based on rules that correlate physicochemical properties with oral absorption. Besides Lipinski's rule, other guidelines such as Veber's rule (related to TPSA and the number of rotatable bonds) are also considered. mdpi.comnih.gov

For the 1,5-benzothiazepine class of compounds, in silico studies consistently predict good oral bioavailability. nih.gov The structural features of the benzothiazepine nucleus, when appropriately substituted, tend to align with the parameters outlined in these drug-likeness rules. researchgate.net The "BOILED-Egg" model, a common computational tool, is used to visualize predictions for gastrointestinal absorption and blood-brain barrier permeability based on lipophilicity and polarity. mdpi.com This allows for a rapid assessment of a compound's likely bioavailability profile.

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

Computational models can provide specific predictions on a compound's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier (BBB). nih.gov High gastrointestinal (GI) absorption is desirable for orally administered drugs, while BBB permeability is crucial for compounds targeting the central nervous system.

For 1,5-benzothiazepine derivatives, in silico tools predict favorable GI absorption. nih.gov This is often correlated with the TPSA and lipophilicity values that fall within the optimal range. mdpi.com The ability to cross the BBB is more variable and highly dependent on the specific substituents attached to the core scaffold. Models that simulate permeability, such as those based on Caco-2 cell assays, are employed to estimate a compound's potential for intestinal absorption and BBB penetration. nih.gov For example, a computational study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo mdpi.comnih.govthiazepines presented data on their predicted GI absorption and BBB permeability. nih.gov

Table 2: Predicted Permeability Characteristics for 1,5-Benzothiazepine Scaffolds

| Property | Prediction | Computational Basis |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Based on TPSA, LogP values, and Veber's rule. nih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to Medium) | Dependent on specific substitutions; predicted using models like the BOILED-Egg plot. nih.govnih.gov |

This table summarizes general predictions for the 1,5-benzothiazepine class of compounds based on available computational studies.

In Silico Screening and Virtual Library Design for 1,5-Benzothiazepine Scaffolds

In silico screening and virtual library design are powerful computational strategies that accelerate the discovery of new therapeutic agents. stifar-riau.ac.id These methods allow researchers to evaluate vast numbers of virtual compounds against specific biological targets before any are synthesized. researchgate.net

The 1,5-benzothiazepine scaffold serves as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This makes it an excellent candidate for virtual library design. The process often begins with a known active 1,5-benzothiazepine derivative, which is used as a template or "parent compound". stifar-riau.ac.id Large chemical databases, such as the ZINC database, are then searched for molecules with similar structural or electronic features. stifar-riau.ac.id

Molecular docking is a key technique used in this process. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For example, libraries of 1,5-benzothiazepine derivatives have been screened in silico against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain and Glucosamine-6-phosphate synthase to identify potential anticancer and antimicrobial agents, respectively. researchgate.netnih.gov These docking studies help to prioritize which compounds from the virtual library should be synthesized and tested in the laboratory, saving significant resources. mdpi.comnih.gov This approach has been successfully used to identify novel 1,5-benzothiazepine derivatives with potential activity against various cancer cell lines. nih.gov

Future Research Directions and Therapeutic Implications for 2 Phenyl 1,5 Benzothiazepine 4 Thiol

Exploration of Novel Synthetic Routes and Green Chemistry Enhancements for the 4-Thiol Moiety

The synthesis of the 2-phenyl-1,5-benzothiazepine core is well-established, commonly involving the condensation of a 2-aminothiophenol (B119425) with a chalcone (B49325). nih.govresearchgate.net However, the specific and efficient introduction of a thiol group at the 4-position presents a synthetic challenge that warrants further investigation.

A promising and direct approach to obtaining 2-phenyl-1,5-benzothiazepine-4-thiol involves the thionation of the corresponding 2-phenyl-1,5-benzothiazepin-4(5H)-one. This transformation can be achieved using various thionating agents. Lawesson's reagent is a mild and effective option for converting ketones to thioketones. organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org

Alternatively, a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) offers an efficient method for the thionation of esters, lactones, amides, lactams, and ketones, and could be applicable here. audreyli.com This method is particularly advantageous for large-scale synthesis as the byproducts can be removed by simple hydrolytic workup or filtration, avoiding the need for chromatography that is often required with Lawesson's reagent. audreyli.com